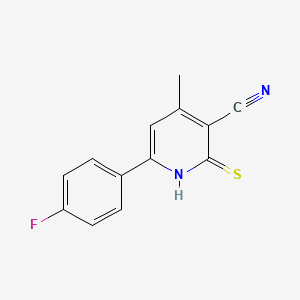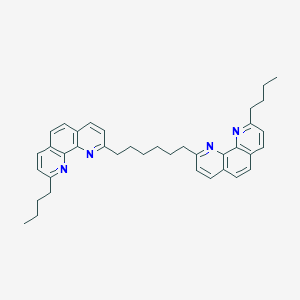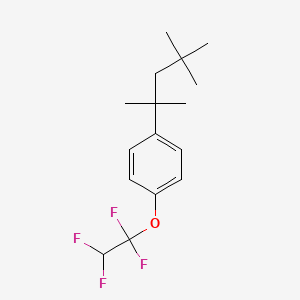
(2R,3R)-2,3-Dimethyl-1,4-butanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-2,3-Dimethyl-1,4-butanediol is a chiral diol with the molecular formula C6H14O2. It is characterized by two methyl groups and two hydroxyl groups attached to a butane backbone. This compound is notable for its applications in various fields, including organic synthesis and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2R,3R)-2,3-Dimethyl-1,4-butanediol can be synthesized through several methods. One common approach involves the reduction of 2,3-dimethyl-1,4-butanedione using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the desired diol.
Industrial Production Methods
In an industrial setting, the production of this compound often involves catalytic hydrogenation of the corresponding diketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion. The resulting product is then purified through distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-2,3-Dimethyl-1,4-butanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can yield more saturated alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride (SOCl2) for chlorination or tosyl chloride (TsCl) for tosylation.
Major Products
Oxidation: Formation of 2,3-dimethyl-1,4-butanedione.
Reduction: Production of more reduced alcohols or hydrocarbons.
Substitution: Generation of halogenated or tosylated derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-2,3-Dimethyl-1,4-butanediol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving diols.
Medicine: Investigated for its potential in drug synthesis and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and plasticizers due to its diol functionality.
Wirkmechanismus
The mechanism by which (2R,3R)-2,3-Dimethyl-1,4-butanediol exerts its effects depends on the specific reaction or application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with active sites of enzymes. In chemical synthesis, its hydroxyl groups participate in nucleophilic or electrophilic reactions, facilitating the formation of new bonds and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Butanediol: Lacks the methyl groups, making it less sterically hindered and more flexible.
2,3-Butanediol: Contains hydroxyl groups on adjacent carbons but lacks the additional methyl groups.
1,3-Butanediol: Has hydroxyl groups on non-adjacent carbons, leading to different reactivity and applications.
Uniqueness
(2R,3R)-2,3-Dimethyl-1,4-butanediol is unique due to its specific stereochemistry and the presence of two methyl groups, which influence its reactivity and interactions in chemical and biological systems. This makes it particularly valuable in chiral synthesis and as a specialized intermediate in various industrial processes.
Eigenschaften
CAS-Nummer |
127253-15-0 |
|---|---|
Molekularformel |
C6H14O2 |
Molekulargewicht |
118.17 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dimethylbutane-1,4-diol |
InChI |
InChI=1S/C6H14O2/c1-5(3-7)6(2)4-8/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI-Schlüssel |
SKQUTIPQJKQFRA-WDSKDSINSA-N |
Isomerische SMILES |
C[C@@H](CO)[C@@H](C)CO |
Kanonische SMILES |
CC(CO)C(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]-](/img/structure/B14279127.png)
![5-[(Propane-2-sulfonyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B14279130.png)


![2-{[(3-Ethenyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14279147.png)
![6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione](/img/structure/B14279154.png)





![3-[10-(4-Methoxyphenoxy)decyl]thiophene](/img/structure/B14279210.png)
